molecular formula C9H10Br2O2 B571764 2,4-Dibromo-1-(2-methoxyethoxy)benzene CAS No. 1257665-05-6

2,4-Dibromo-1-(2-methoxyethoxy)benzene

Cat. No.: B571764
CAS No.: 1257665-05-6
M. Wt: 309.985
InChI Key: NIFYOSWBUVGSGU-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C9H10Br2O2. It is a brominated derivative of benzene, characterized by the presence of two bromine atoms and a methoxyethoxy group attached to the benzene ring. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Scientific Research Applications

2,4-Dibromo-1-(2-methoxyethoxy)benzene has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-1-(2-methoxyethoxy)benzene typically involves the bromination of a suitable benzene derivative. One common method includes the reaction of 2,4-dibromophenol with 2-methoxyethanol in the presence of a base such as sodium methoxide. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-1-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Mechanism of Action

The mechanism of action of 2,4-Dibromo-1-(2-methoxyethoxy)benzene involves its interaction with specific molecular targets. The bromine atoms and the methoxyethoxy group play a crucial role in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The exact molecular pathways and targets depend on the specific application and the nature of the reactions involved .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dibromo-2,5-dimethoxybenzene
  • 1,2-Dibromo-4,5-dimethylbenzene
  • 1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene

Uniqueness

2,4-Dibromo-1-(2-methoxyethoxy)benzene is unique due to the specific positioning of the bromine atoms and the methoxyethoxy group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

2,4-dibromo-1-(2-methoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFYOSWBUVGSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682174
Record name 2,4-Dibromo-1-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257665-05-6
Record name 2,4-Dibromo-1-(2-methoxyethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257665-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromo-1-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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